molecular formula C4H9NO B12102424 2-Aminobut-3-en-1-ol

2-Aminobut-3-en-1-ol

Cat. No.: B12102424
M. Wt: 87.12 g/mol
InChI Key: RKBAYXYCMQLBCZ-UHFFFAOYSA-N
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Description

2-Aminobut-3-en-1-ol is an organic compound with the molecular formula C4H9NO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Aminobut-3-en-1-ol involves the cycloaddition of a nitrone, derived from tetradecanal, to this compound. This method provides a practical asymmetric synthesis of both (2R,4R,5S)-tetrahydropseudodistomin and all the stereoisomers of racemic tetrahydropseudodistomin .

Industrial Production Methods

the compound can be synthesized on a large scale using the aforementioned cycloaddition method, which is suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Aminobut-3-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated amines, and substituted derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

2-Aminobut-3-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminobut-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in the synthesis of tetrahydropseudodistomin, the compound undergoes cycloaddition reactions that lead to the formation of complex ring structures . The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and its ability to undergo a wide range of chemical reactions

Properties

IUPAC Name

2-aminobut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBAYXYCMQLBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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